molecular formula C20H17N3O4 B2556773 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899948-42-6

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2556773
CAS RN: 899948-42-6
M. Wt: 363.373
InChI Key: QSOPPHPJDSHNQH-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as NBDP, is a compound that has gained significant attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of dihydropyridine derivatives and has been synthesized using various methods.

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including those with nitrobenzyl components similar to 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, have significant implications in synthetic chemistry. Their ability to be removed under light exposure makes them invaluable in the development of photoresponsive materials and the controlled release of active compounds in drug delivery systems (Amit, Zehavi, & Patchornik, 1974).

Photochromic Materials

The study of photochromism, especially in compounds related to ortho-nitrobenzylpyridines, reveals their potential in photon-based electronics due to their solid-state photochromic activity and polystability. These properties suggest applications in developing new materials for optical data storage and sensors (Naumov, 2006).

Synthetic Organic Chemistry

In synthetic organic chemistry, 1,2-oxazines and related compounds, which share a similar core structure with the compound , are synthesized through cyclization reactions. These reactions are critical for creating complex organic molecules, indicating the potential use of the compound in synthesizing novel organic materials with specific functionalities (Sainsbury, 1991).

Enzyme Modeling

The modeling of enzyme structures, such as nitrile hydratase, involves compounds that mimic the active sites of enzymes. Compounds with specific functional groups, similar to those in 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, can serve as models to understand enzyme mechanisms and aid in the design of biomimetic catalysts (Mascharak, 2002).

properties

IUPAC Name

N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-7-9-16(10-8-14)21-19(24)18-6-3-11-22(20(18)25)13-15-4-2-5-17(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOPPHPJDSHNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

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